(1R,2S,3R)-1-(2-(Isoxazol-3-yl)-1H-imidazol-5-yl)butane-1,2,3,4-tetraol
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Overview
Description
LX-2932 is a small molecule drug initially developed by Lexicon Pharmaceuticals, Inc. It functions as an inhibitor of sphingosine 1-phosphate lyase, a key enzyme involved in the metabolism of sphingosine 1-phosphate, a signaling lipid that plays a crucial role in immune system regulation . LX-2932 was primarily investigated for its potential in treating autoimmune diseases .
Preparation Methods
The synthetic routes and reaction conditions for LX-2932 involve multiple steps. The preparation typically starts with the synthesis of the core structure, followed by functional group modifications to achieve the desired chemical properties. Industrial production methods for LX-2932 would involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity. Specific details on the exact synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Chemical Reactions Analysis
LX-2932 undergoes various chemical reactions, including:
Oxidation: LX-2932 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert LX-2932 into reduced forms, altering its chemical properties.
Substitution: LX-2932 can undergo substitution reactions where specific functional groups are replaced with others, leading to different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
LX-2932 has been explored for various scientific research applications, including:
Chemistry: As a model compound for studying sphingosine 1-phosphate lyase inhibition and its effects on lipid metabolism.
Biology: Investigating the role of sphingosine 1-phosphate in immune system regulation and its potential as a therapeutic target for autoimmune diseases.
Mechanism of Action
LX-2932 exerts its effects by inhibiting sphingosine 1-phosphate lyase, an enzyme responsible for the degradation of sphingosine 1-phosphate. By inhibiting this enzyme, LX-2932 increases the levels of sphingosine 1-phosphate, which can modulate immune responses and reduce inflammation. The molecular targets and pathways involved include the sphingosine 1-phosphate signaling pathway, which plays a critical role in immune cell trafficking and function .
Comparison with Similar Compounds
LX-2932 is unique in its specific inhibition of sphingosine 1-phosphate lyase. Similar compounds include:
Fingolimod: A sphingosine 1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Siponimod: Another sphingosine 1-phosphate receptor modulator with applications in treating multiple sclerosis.
LX-2932’s uniqueness lies in its specific inhibition of sphingosine 1-phosphate lyase, whereas other compounds like fingolimod and siponimod target sphingosine 1-phosphate receptors .
Properties
CAS No. |
1055027-48-9 |
---|---|
Molecular Formula |
C10H13N3O5 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
(1R,2S,3R)-1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C10H13N3O5/c14-4-7(15)9(17)8(16)6-3-11-10(12-6)5-1-2-18-13-5/h1-3,7-9,14-17H,4H2,(H,11,12)/t7-,8-,9-/m1/s1 |
InChI Key |
WGDPRIZUIYIENM-IWSPIJDZSA-N |
Isomeric SMILES |
C1=CON=C1C2=NC=C(N2)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES |
C1=CON=C1C2=NC=C(N2)C(C(C(CO)O)O)O |
Canonical SMILES |
C1=CON=C1C2=NC=C(N2)C(C(C(CO)O)O)O |
Synonyms |
1-(2-(isoxazol-3-yl)-1H-imidazol-4-yl)butane-1,2,3,4-tetraol LX 2932 LX-2932 LX2932 |
Origin of Product |
United States |
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